molecular formula C21H24N2O4 B13036371 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate

4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate

Cat. No.: B13036371
M. Wt: 368.4 g/mol
InChI Key: LZUOQKLURABUEG-UHFFFAOYSA-N
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Description

4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate is a compound that belongs to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry .

Preparation Methods

The synthesis of 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Scientific Research Applications

4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

4-[3-(3-methylphenyl)-1H-indol-2-yl]butan-1-amine;oxalic acid

InChI

InChI=1S/C19H22N2.C2H2O4/c1-14-7-6-8-15(13-14)19-16-9-2-3-10-17(16)21-18(19)11-4-5-12-20;3-1(4)2(5)6/h2-3,6-10,13,21H,4-5,11-12,20H2,1H3;(H,3,4)(H,5,6)

InChI Key

LZUOQKLURABUEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(NC3=CC=CC=C32)CCCCN.C(=O)(C(=O)O)O

Origin of Product

United States

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